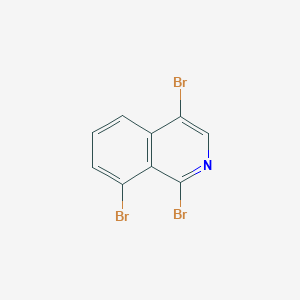

1,4,8-Tribromoisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Orbital Study and OLED Material Applications

A study conducted by Halls and Schlegel (2001) on Tris(8-hydroxyquinoline)aluminum(III) (Alq3), a material used in organic light-emitting diodes (OLEDs), demonstrated its application as an electron transport material and emitting layer. The research focused on the molecular orbital study of the first excited state of Alq3, highlighting its importance in the development of OLED technology (Halls & Schlegel, 2001).

Advances in Synthesis and Biological Activity

Saadeh, Sweidan, and Mubarak (2020) reviewed the synthesis and biological activity of 8-Hydroxyquinoline (8-HQ) derivatives, noting their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. This review highlighted the therapeutic value of 8-HQ derivatives and their potential as building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

Synthesis and Evaluation of Quinoline-8-Carboxamides

Lord, Mahon, Lloyd, and Threadgill (2009) designed a series of quinoline-8-carboxamides to investigate their inhibitory activity on poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design. This research contributed to the development of inhibitors with therapeutic activities, showcasing the versatility of quinoline derivatives in medicinal chemistry (Lord et al., 2009).

Efficient Synthesis of Quinoline Derivatives

Şahin et al. (2008) described the efficient synthesis of various quinoline derivatives, including 4,6,8-tribromoquinoline. Their work illustrates the synthetic value of bromination reactions in creating functionally diverse quinoline compounds, relevant for further chemical transformations and applications (Şahin et al., 2008).

Hydroxyquinolines as Iron Chelators

Pierre, Baret, and Serratrice (2003) explored the use of hydroxyquinolines as iron chelators, emphasizing their role in therapeutic applications, such as iron chelation therapy, and their potential as effective agents for delivering Fe to plants. This research underscores the importance of hydroxyquinolines in understanding iron metabolism and developing new chemical tools for studies of iron assimilation in living systems (Pierre, Baret, & Serratrice, 2003).

Safety and Hazards

Properties

IUPAC Name |

1,4,8-tribromoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br3N/c10-6-3-1-2-5-7(11)4-13-9(12)8(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVSWMZFTZYMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368266-87-8 |

Source

|

| Record name | 1,4,8-tribromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)

![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)

![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)

![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)